(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
The compound "(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide" (hereafter referred to as Compound A) is a chromene-derived carboxamide featuring a 2-chloro-4-methylphenyl imino group and a 4-methoxyphenyl carboxamide moiety. Its Z-configuration at the imino double bond is critical for maintaining planar geometry, which influences intermolecular interactions and crystallinity . Synthetically, such compounds are typically prepared via coupling reactions between cyanoacetanilides and diazonium salts of aromatic amines, as demonstrated in analogous syntheses (e.g., 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives) .
This analysis focuses on structural and physicochemical comparisons with analogs.
Properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-7-12-21(20(25)13-15)27-24-19(14-16-5-3-4-6-22(16)30-24)23(28)26-17-8-10-18(29-2)11-9-17/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRIWOKHHYNBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide belongs to the chromene class of compounds, which have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores the biological activity of this specific chromene derivative, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a chromene backbone with functional groups that enhance its biological activity. The presence of the chloro and methoxy substituents is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, the compound's structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : The cytotoxic effects of related chromene derivatives were evaluated using the MTT assay, which measures cell viability. Compounds similar to this compound exhibited IC50 values ranging from 6 µM to 36 µM against different cancer cell lines such as HeLa and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 6 |
| Compound B | HCT-116 | 17 |
| Compound C | MCF-7 | 49 |
The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. This process involves:
- Cell Cycle Arrest : Compounds induce an increase in the sub-G1 phase population, indicating apoptosis.
- Caspase Activation : The activation of caspases was observed, which are crucial for executing apoptosis. For example, compounds similar to this compound have been shown to enhance caspase activity in treated cells .
Antioxidant Activity
Chromene derivatives also exhibit antioxidant properties, which contribute to their overall therapeutic potential. Studies have indicated that certain analogs possess significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .
Case Studies
- Study on Structural Analogues : A study focused on structurally similar chromene compounds reported varying degrees of cytotoxicity against multiple cancer cell lines, emphasizing the importance of substituent types and positions on biological activity .
- In Vivo Studies : Preliminary in vivo studies have suggested that certain chromene derivatives can inhibit tumor growth in animal models, further supporting their potential as anticancer agents .
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Studies have indicated that compounds with similar structures to (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. The chromene derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antioxidant Properties
- Anti-inflammatory Effects
Therapeutic Potential
-
Pharmacological Applications
- Given its biological activities, this compound could be explored as a candidate for drug development targeting cancer and inflammatory diseases. Its ability to modulate signaling pathways involved in these conditions makes it a promising candidate for further investigation.
- Potential as a Lead Compound
Case Studies
- In Vitro Studies
- In Vivo Studies
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Compound A shares a core chromene-carboxamide scaffold with several analogs, but substituent variations significantly alter its properties. Key analogs include:
Key Observations :
- Bulkier Groups : The tetrahydrofuran-2-ylmethyl group in introduces steric hindrance, which may reduce crystallinity compared to Compound A .
- Electron-Donating Groups : Methoxy substituents (common in Compound A and ) enhance electron density, affecting redox properties and intermolecular interactions.
Structural and Crystallographic Insights
- Planarity and Dihedral Angles: In benzoxazine analogs (e.g., (2Z)-N-(4-methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine), dihedral angles between aromatic rings range from 10.66° to 32.38°, indicating moderate planarity . Similar trends are expected for Compound A, influencing packing efficiency and melting points.
- Intermolecular Interactions : C–H⋯O hydrogen bonds stabilize crystal structures in methoxy-substituted derivatives , a feature likely shared by Compound A .
Research Findings
Structural Analysis Tools
- SHELX Software : Widely employed for small-molecule crystallography (e.g., SHELXL for refinement ). Structures of analogs in were resolved using similar methods, ensuring reliability in bond-length and angle data.
- WinGX/ORTEP : Utilized for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
Coordination Chemistry
- Zinc Complexes: Derivatives like chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) demonstrate the role of methoxyphenyl groups in metal coordination , suggesting Compound A could act as a ligand in metal-organic frameworks.
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Condensation Reaction: React 2-chloro-4-methylaniline with a chromene-3-carboxaldehyde derivative under reflux in ethanol or acetonitrile to form the imine bond.
- Coupling Reaction: Introduce the 4-methoxyphenyl group via nucleophilic acyl substitution using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (C18 column, UV detection at 254 nm) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Verify the Z-configuration of the imine bond via coupling constants (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to the imine group).
- 13C NMR: Confirm carboxamide formation (C=O at ~168 ppm) and methoxy group presence (δ 55–56 ppm) .
- IR Spectroscopy: Identify characteristic stretches for imine (C=N, ~1600 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) groups .
- Mass Spectrometry: Use high-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+ at m/z 421.12) .
Q. What chromatographic methods are suitable for assessing purity?
Methodological Answer:
- HPLC: Utilize a reversed-phase C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v), flow rate 1.0 mL/min, and UV detection at 254 nm. Compare retention times against a certified reference standard .
- TLC: Employ silica gel plates with ethyl acetate/hexane (3:7) as the eluent; visualize using UV light or iodine vapor. Rf values should match those of pure samples .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Collect data on a diffractometer (e.g., Stoe IPDS II) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement: Use SHELXL for refinement, applying restraints for disordered moieties (e.g., methoxy groups). Validate the Z-configuration via anisotropic displacement parameters and Hirshfeld surface analysis .
- Data Interpretation: Cross-validate bond lengths (C=N: ~1.28 Å) and angles with DFT-optimized geometries to address discrepancies .
Q. What computational strategies predict the compound’s bioactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) in Gaussian. Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ≈ 3.2 eV suggests potential charge-transfer interactions) .
- Molecular Docking: Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Parameterize force fields with AMBER and validate binding poses via MD simulations (100 ns, NPT ensemble) .
- ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) .
Q. How can reaction mechanisms for degradation or byproduct formation be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor hydrolysis under varying pH (2–12) via UV-Vis spectroscopy. Fit data to pseudo-first-order kinetics to identify rate-determining steps .
- LC-MS/MS: Detect degradation products (e.g., hydrolyzed amide or oxidized chromene) using a Q-TOF mass spectrometer. Fragment ions (m/z 150–300) can map degradation pathways .
- Isotopic Labeling: Use 18O-labeled water to trace oxygen incorporation in hydrolysis byproducts .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) with controls for solvent interference (e.g., DMSO ≤0.1%) .
- Structural Analog Comparison: Compare activity with analogs lacking the methoxy or chloro substituents to isolate pharmacophore contributions .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to reconcile discrepancies in published data, accounting for cell line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
